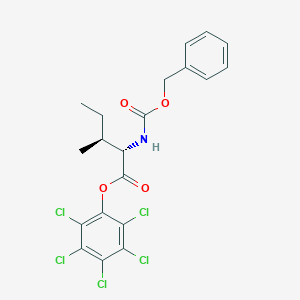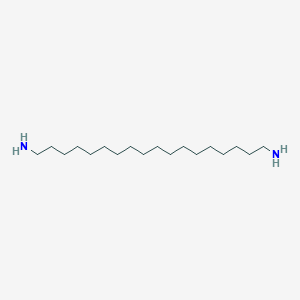![molecular formula C8H6ClN3O2 B077890 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole CAS No. 14625-39-9](/img/structure/B77890.png)
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole and its derivatives involves complex chemical reactions. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions in excess to afford high yields of 1-methyl-5-nitro-imidazoles bearing a trisubstituted ethylenic double bond in the 2 position, ascribed to a C-alkylation reaction according to the SRN1 mechanism followed by base-promoted nitrous acid elimination (Crozet et al., 1985). Another example includes the iron-catalyzed formation of benzo[d]imidazo[2,1-b]thiazole through a sequential aza-Henry reaction and subsequent intramolecular cyclization, followed by denitration (Balwe & Jeong, 2016).
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole has been extensively studied using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. These studies provide insights into the compound's structural configuration, demonstrating an infinite chain structure parallel to the "b" axis through intermolecular hydrogen bonds (Ghani & Mansour, 2012).
Chemical Reactions and Properties
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole participates in various chemical reactions, including nucleophilic substitution reactions without the need for an additional base (Sparke et al., 2010). These reactions are pivotal for synthesizing a wide range of chemical compounds and materials.
Physical Properties Analysis
The physical properties of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments and applications. The solid state geometry is stabilized by intermolecular ππ interactions along with the van der Waals interactions which contribute to the stability of the crystal packing (Belaziz et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and potential for further chemical modifications, are critical for the application of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole in synthesis and material science. The compound's ability to undergo nucleophilic aromatic substitution opens a route to various products derived from imidazo[1,2-a]pyridine (Bazin et al., 2013).
Wissenschaftliche Forschungsanwendungen
Imidazole derivatives have gained significant attention in the fields of chemistry and biology due to their diverse range of applications . They have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The imidazole core is found in various naturally occurring compounds and FDA-approved drugs, making it significant in medicinal applications .
Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
-
Medicinal Chemistry
- Imidazole and benzimidazole rings are widely used in drug discovery due to their special structural features and electron-rich environment .
- They bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .
- Numerous imidazole- and benzimidazole-based drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .
-
Synthetic Chemistry
-
Agriculture
-
Green Chemistry
-
Industrial Applications
-
Antibacterial Activities
-
Drug Development
- Imidazole and benzimidazole rings are widely used in drug discovery due to their special structural features and electron-rich environment .
- They bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .
- Numerous imidazole- and benzimidazole-based drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .
-
Antibacterial Activities
-
Synthesis of Functionalized Amidoximes
- Due to the development of resistance to many microorganisms, it is important to develop new therapeutic materials with high antibacterial activity .
- In this context, many imidazole derivative structures have entered the literature and are biologically accepted .
- The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .
- For example, the imidazole ring in histidine can form complexes with metal ions in molecules of biological importance such as iron-heme systems, and metalloproteins .
- A wide variety of antibiotics, which inhibit the growth of pathogens against bacterial infections, are commercially available .
- Due to this situation observed for many microorganisms, it is important to develop new therapeutic materials with high antibacterial activity in order to solve this problem .
Safety And Hazards
While specific safety and hazard information for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is not available, imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
Imidazole and its derivatives continue to be a rich source of chemical diversity and are being actively researched for their therapeutic potential . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRZVYKZIVFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322974 | |
| Record name | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole | |
CAS RN |
14625-39-9 | |
| Record name | 14625-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethyl-6-nitro-1H-benzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














